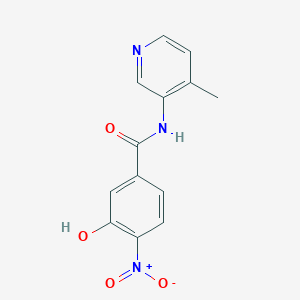

3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including acylation, hydrogenation, and esterification reactions. For instance, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide involved hydrogenation and esterification starting from 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide and chlorosulfonic acid . Similarly, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide has been characterized using various spectroscopic methods such as NMR, IR, and X-ray diffractometry. For example, the crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined using single-crystal X-ray diffractometry . These techniques are crucial for confirming the structure of synthesized compounds and could be applied to analyze the molecular structure of 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide include C–H bond functionalization, which is facilitated by the presence of directing groups such as N,O-bidentate motifs . These reactions are important for further functionalization and derivatization of the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide, such as solubility, melting point, and stability, can be inferred from their synthesis and structural analysis. For example, the purity and specific activity of a synthesized compound were determined using HPLC and radiochemical methods . These properties are essential for the practical application and handling of the compound.

Applications De Recherche Scientifique

1. Bioactivation and DNA Interactions

5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, a related compound, demonstrates significant bioactivity through its ability to form DNA-DNA interstrand crosslinks in cells. This characteristic, derived from its bioreduction by the enzyme DT diaphorase, emphasizes its potential in cytotoxic applications and targeted therapies (Knox, Friedlos, Marchbank, & Roberts, 1991).

2. Crystal Structure Analysis

N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, a structurally similar compound, has been synthesized and studied using single-crystal X-ray diffractometry. Insights from this research are valuable for understanding molecular orientations and interactions, which can be critical in the design of new drugs and materials (Zong & Wang, 2009).

3. Antimicrobial and Cytotoxic Activities

Compounds like 3-hydroxy-N-(1-hydroxy-4-methylpentan-2-yl)-5-oxohexanamide, derived from the endophytic fungus Botryosphaeria dothidea, show promising antimicrobial, antioxidant, and cytotoxic activities. Such findings highlight the potential of these compounds in developing new antimicrobial and anticancer agents (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).

4. Interaction with Metal Ions

Studies on N-(methylthiazol-2-yl)nitrobenzamide and its isomers, including compounds with similar structures to 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide, reveal selective interactions with metal ions like Cu²⁺ and Fe²⁺/³⁺. This specificity suggests potential applications in metal ion detection and separation processes (Phukan, Goswami, & Baruah, 2015).

5. Chemotherapeutic Activity

Similar compounds, such as 4-iodo-3-nitrobenzamide, show potential chemotherapeutic activity by undergoing metabolic reduction and inducing cell death in tumor cells. This highlights the therapeutic potential of nitrobenzamide derivatives in cancer treatment (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

Mécanisme D'action

Propriétés

IUPAC Name |

3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-8-4-5-14-7-10(8)15-13(18)9-2-3-11(16(19)20)12(17)6-9/h2-7,17H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKONBNIAXVQMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B3010196.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3010199.png)

![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B3010212.png)

![7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3010216.png)